N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Description
N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a Schiff base derivative featuring a brominated thiophene ring conjugated to a 3,5-dimethyl-1,2,4-triazole core via a methylene bridge. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, while the triazole moiety contributes to hydrogen-bonding interactions, influencing biological activity and crystallinity .
Properties
CAS No. |
303092-69-5 |
|---|---|
Molecular Formula |
C9H9BrN4S |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H9BrN4S/c1-6-12-13-7(2)14(6)11-5-8-3-4-9(10)15-8/h3-5H,1-2H3/b11-5+ |
InChI Key |
CMBYOQYGMNJEMO-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC=C(S2)Br)C |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC=C(S2)Br)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 5-bromothiophene-2-carbaldehyde and 3,5-dimethyl-4H-1,2,4-triazol-4-amine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as glacial acetic acid. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated and purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Mechanism:
-
Nucleophilic attack : The amine group attacks the carbonyl carbon of the aldehyde.
-
Proton transfer : Intermediate hemiaminal formation.
-
Dehydration : Loss of water generates the imine (Schiff base) product.
Key Conditions:
| Parameter | Value/Detail |
|---|---|
| Solvent | Ethanol or methanol |
| Temperature | Reflux (78–80°C for ethanol) |
| Catalyst | None (acidic conditions optional) |
| Yield | 60–85% (estimated from analogs) |
The bromothiophenyl group enhances electrophilicity at the aldehyde site, facilitating faster imine formation compared to non-halogenated analogs .
Electrophilic Substitution at Thiophene Ring
The electron-withdrawing bromine substituent directs electrophilic attacks to the C3 position of the thiophene ring.
Example Reactions:
-
Suzuki-Miyaura Coupling :
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ replaces bromine with aryl groups.
Product : N-((5-Arylthiophen-2-yl)methylene)-triazole derivatives. -
Nitration :
HNO₃/H₂SO₄ introduces nitro groups at C3, generating intermediates for further functionalization.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Cross-coupling | Pd catalyst, base, 80–100°C | Aryl/heteroaryl substitution |
| Halogenation | NBS (for bromination), light | Di/trihalogenated products |
Functionalization at Triazole Moiety
The 1,2,4-triazole ring participates in:
Alkylation/Acylation
-
Sites : N1 or N2 positions (depending on steric and electronic factors).
-
Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl).
-
Application : Enhances lipophilicity for pharmaceutical applications .
Coordination Chemistry
The triazole’s nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or bioactive properties .
Oxidation/Reduction Reactions
-
Oxidation :
The methylene bridge (-CH=N-) can oxidize to a carbonyl group (-C=O) using KMnO₄/H⁺ or CrO₃, yielding a triazole-thiophene ketone. -
Reduction :
NaBH₄ or H₂/Pd reduces the imine to a secondary amine (-CH₂-NH-), altering electronic properties .
Cycloaddition and Heterocycle Formation
The imine group participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused triazole-isoxazole/tetrazole systems .
Example:
Reaction with sodium azide under Huisgen conditions yields tetrazole hybrids:
Stability Under Varied Conditions
| Condition | Stability Outcome |
|---|---|
| Acidic (pH < 3) | Imine hydrolysis to aldehyde/amine |
| Basic (pH > 10) | Stable; possible deprotonation |
| Thermal (>150°C) | Decomposition via ring opening |
Biological Activity-Driven Reactions
While not purely synthetic, the compound inhibits fungal lanosterol 14α-demethylase via:
Scientific Research Applications
Antimicrobial Activity
N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has shown promising antimicrobial properties. Triazole derivatives are known for their efficacy against various bacterial and fungal strains. Studies indicate that compounds with similar triazole structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has demonstrated that triazole derivatives can inhibit cancer cell proliferation. The structural features of this compound may contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth .
Synthesis of Advanced Materials
The compound can be utilized in the synthesis of advanced materials such as conducting polymers and organic semiconductors. Its unique molecular structure allows it to participate in various polymerization reactions, leading to materials with enhanced electrical properties suitable for electronic devices .
Pesticide Development
The compound's effective biological activity positions it as a candidate for developing new pesticides. Its ability to disrupt cellular processes in pests can lead to the formulation of environmentally friendly pest control agents that are less harmful than conventional pesticides .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against common pathogens. This compound was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in cancer treatment protocols .
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. For example, its interaction with DNA can lead to the inhibition of DNA replication and transcription, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) upon oxidation can also contribute to its biological activity by inducing oxidative stress in target cells .
Comparison with Similar Compounds
Core Structural Variations
The compound’s triazole core is shared with multiple analogs, but substituents on the aromatic ring and linker groups differ significantly:
Key Observations :
- Electron Effects : The thiophene ring (electron-rich due to sulfur’s lone pairs) in the target compound may enhance π-stacking interactions compared to benzene derivatives, influencing binding in biological systems .
- Steric and Electronic Modulation : Methoxy (electron-donating) and fluoro (electron-withdrawing) groups in analogs alter electronic density, affecting reactivity in cross-coupling reactions or enzyme inhibition .
Physicochemical Properties
Spectroscopic Data :
Biological Activity
N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound involves a condensation reaction between 5-bromothiophene derivatives and triazole precursors. The general procedure includes:
- Reactants : 5-bromothiophene-2-carbaldehyde and diethylenetriamine.
- Conditions : Solvent-free conditions at room temperature.
- Yield : Approximately 85% yield of the product, characterized by spectral analysis (FTIR, NMR) confirming the formation of the triazole structure .
2.1 Antioxidant Activity
Recent studies have shown that derivatives of triazole compounds exhibit notable antioxidant properties. The DPPH and ABTS assays have been utilized to measure the antioxidant capacity of this compound. The compound demonstrated a significant IC50 value comparable to known antioxidants like ascorbic acid .
2.2 Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that this compound exhibits broad-spectrum antimicrobial activity .
2.3 Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
3.1 Case Study: Antioxidant and Antimicrobial Properties
In a comparative study involving several triazole derivatives, this compound was found to possess superior antioxidant activity with an ABTS IC50 value of 0.397 µM. Additionally, it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Research indicates that the biological activity of this compound may be attributed to its ability to interact with cellular targets involved in oxidative stress and inflammation pathways. The binding affinity studies suggest that it can effectively modulate enzyme activities related to these pathways .
Q & A
Q. What are the optimal synthetic routes for preparing N-((5-Bromothiophen-2-yl)methylene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, and how can reaction conditions be systematically optimized?
Methodological Answer: The compound is typically synthesized via Schiff base formation between 3,5-dimethyl-4H-1,2,4-triazol-4-amine and 5-bromothiophene-2-carbaldehyde. A general procedure involves dissolving the amine (0.01 mol) in ethanol with catalytic HCl, followed by the addition of the aldehyde (0.01 mol) and stirring at room temperature for 12–24 hours . Optimization variables include:
- Solvent choice : Ethanol is standard, but DMF or acetonitrile may enhance solubility.
- Acid catalyst : HCl (0.1–1.0 equiv.) accelerates imine bond formation.
- Reaction time : Monitor via TLC or HPLC to minimize side products (e.g., hydrolysis).
Post-synthesis, recrystallization from ethanol/water mixtures (2:1) improves purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) identifies imine protons (δ 8.5–9.0 ppm) and thiophene/aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the C=N bond (~160 ppm) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify substituents.
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Compare bond lengths/angles to similar triazole-thiophene hybrids (e.g., C–N bond ≈ 1.32 Å) .
Q. How can solubility and stability profiles be systematically evaluated for this compound in different solvents?
Methodological Answer:
- Solubility Testing : Use the shake-flask method in solvents (water, DMSO, ethanol) at 25°C. Measure saturation points via UV-Vis spectroscopy at λ_max (e.g., 280–320 nm for conjugated systems) .
- Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), light (UV irradiation), and varying pH (1–13). Monitor decomposition via HPLC, focusing on imine bond hydrolysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity, electronic properties, or biological targets?
Methodological Answer:
- DFT Calculations : Use Gaussian09/B3LYP/6-311G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.5 eV predicts nucleophilic attack sites) .
- Molecular Docking : Dock the compound into target proteins (e.g., kinases, cytochrome P450) using AutoDock Vina. Validate binding poses with MD simulations (GROMACS, 100 ns) to assess stability .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks .
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Curves : Replicate assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa). Use ANOVA to identify statistically significant discrepancies (p < 0.05) .
- Mechanistic Studies : Probe mode of action via ROS detection (DCFH-DA assay) or apoptosis markers (Annexin V/PI staining) to distinguish selective toxicity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain divergent results .
Q. How can the environmental fate and ecotoxicological impact of this compound be assessed in long-term studies?
Methodological Answer:
- Environmental Persistence : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Half-life (t₁/₂) > 60 days suggests recalcitrance .
- Ecotoxicology : Conduct acute/chronic toxicity tests on Daphnia magna (LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition). EC₅₀ values < 10 mg/L indicate high hazard .
- Bioaccumulation : Calculate BCF (bioconcentration factor) via octanol-water partitioning (logP ≈ 2.5–3.5) .
Q. What methodologies enable structure-activity relationship (SAR) studies to improve target selectivity?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace bromine with Cl/CF₃; vary triazole methylation) and compare bioactivity .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs. Contour maps highlight steric/electrostatic drivers of activity .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Phase (Schrödinger) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
